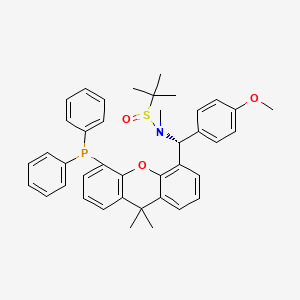![molecular formula C10H20Cl2N4O B13656289 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride is a chemical compound with a molecular weight of 283.2 g/mol . It is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry . The compound is characterized by its unique structure, which includes a pyrazole ring, making it a valuable scaffold in the development of more complex heterocyclic systems .
Preparation Methods
The synthesis of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves several steps. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable propylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may involve catalysts like iodine . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of receptor-ligand interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylpyrazole: This compound shares the pyrazole ring structure but lacks the propylamide side chain, making it less versatile in certain synthetic applications.
5-amino-3-methyl-1-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H20Cl2N4O |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8-9(7-13-14-8)3-2-6-12-10(15)4-5-11;;/h7H,2-6,11H2,1H3,(H,12,15)(H,13,14);2*1H |
InChI Key |
MJMFQKXUGMNWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)




![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)

![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)

![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)

![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
